Vanoxerine Dihydrochloride: A Comprehensive Technical Guide on its Mechanism of Action
Vanoxerine Dihydrochloride: A Comprehensive Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanoxerine dihydrochloride (also known as GBR-12909) is a piperazine derivative with a multifaceted pharmacological profile. Initially investigated for the treatment of depression and cocaine dependence, its mechanism of action extends beyond its well-established role as a potent and selective dopamine reuptake inhibitor. This technical guide provides an in-depth exploration of the core mechanisms of action of Vanoxerine, including its high-affinity binding to the dopamine transporter, its complex interactions with cardiac ion channels, and its more recently discovered activity as an inhibitor of cyclin-dependent kinases. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways involved to serve as a comprehensive resource for the scientific community.
Primary Mechanism of Action: Dopamine Reuptake Inhibition
Vanoxerine is a potent and selective inhibitor of the presynaptic dopamine transporter (DAT)[1]. By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, leading to an increase in the extracellular concentration of dopamine. This potentiation of dopaminergic neurotransmission is the primary mechanism underlying its investigation for the treatment of cocaine addiction[2]. Vanoxerine exhibits a significantly higher affinity for DAT than cocaine, approximately 50 to 500 times stronger depending on the study, but it produces only mild stimulant effects[2][3]. This is attributed to its simultaneous inhibition of dopamine release, resulting in a modest overall increase in dopamine levels[3].
Quantitative Data: Monoamine Transporter Affinity
The following table summarizes the binding affinity (Ki) of Vanoxerine for the human dopamine, norepinephrine, and serotonin transporters.
| Transporter | Ki (nM) | Reference |
| Dopamine Transporter (DAT) | 1 | [1] |
| Dopamine Transporter (DAT) | 9 | [3][4] |
| Dopamine Transporter (DAT) | 16.9 | |
| Norepinephrine Transporter (NET) | >100-fold lower affinity than DAT | [5] |
| Serotonin Transporter (SERT) | >100-fold lower affinity than DAT | [5] |
Experimental Protocol: Dopamine Reuptake Inhibition Assay
This protocol describes a method for determining the inhibitory activity of Vanoxerine on dopamine reuptake in synaptosomal preparations.
Objective: To quantify the in vitro potency of Vanoxerine in inhibiting the reuptake of radiolabeled dopamine into rat brain synaptosomes.
Materials:
-
Rat brain tissue (e.g., striatum)
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Sucrose buffer (0.32 M)
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Krebs-Ringer buffer
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[3H]dopamine (radioligand)
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Vanoxerine dihydrochloride
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Cocaine (as a comparator)
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Scintillation fluid
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Liquid scintillation counter
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Glass fiber filters
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Homogenizer
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Centrifuge
Procedure:
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Synaptosome Preparation:
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Dissect rat striatum on ice and homogenize in ice-cold 0.32 M sucrose buffer.
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Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
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Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
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Resuspend the synaptosomal pellet in Krebs-Ringer buffer.
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-
Dopamine Uptake Assay:
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Pre-incubate aliquots of the synaptosomal suspension with various concentrations of Vanoxerine or cocaine in Krebs-Ringer buffer for 15 minutes at 37°C.
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Initiate the uptake reaction by adding a fixed concentration of [3H]dopamine.
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Incubate for 5 minutes at 37°C.
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Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radioligand.
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Place the filters in scintillation vials with scintillation fluid.
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Data Analysis:
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Quantify the amount of [3H]dopamine taken up by the synaptosomes using a liquid scintillation counter.
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Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine).
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Calculate the percentage inhibition of specific [3H]dopamine uptake at each concentration of Vanoxerine.
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Determine the IC50 value (the concentration of Vanoxerine that inhibits 50% of specific [3H]dopamine uptake) by non-linear regression analysis.
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Signaling Pathway: Dopaminergic Neurotransmission
Caption: Vanoxerine inhibits the dopamine transporter (DAT).
Secondary Mechanism of Action: Cardiac Ion Channel Blockade
Vanoxerine is a potent blocker of multiple cardiac ion channels, a property that has led to its investigation as an antiarrhythmic agent.[6] This multichannel blockade is a critical aspect of its pharmacological profile, as it contributes to both its therapeutic potential and its cardiotoxicity concerns. The primary cardiac ion channels affected are the hERG (IKr) potassium channel, voltage-gated sodium channels (Nav1.5), and L-type calcium channels (Cav1.2).[6][7] The block of these channels by Vanoxerine is often frequency-dependent, particularly for sodium and calcium channels.[6]
Quantitative Data: Cardiac Ion Channel Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Vanoxerine for various human cardiac ion channels.
| Ion Channel | Current | IC50 (nM) | Reference |
| hERG (Kv11.1) | IKr | 0.84 | [6] |
| hNav1.5 (peak) | INa | 34.6 | [7] |
| hNav1.5 (late) | INa-late | 9.3 | |
| hCav1.2 | ICa,L | 85.2 | [7] |
| hKvLQT1/minK | IKs | 2,900 | |
| hKv4.3 | Ito | 2,000 | |
| hKir2.1 | IK1 | 98,124 |
Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology
This protocol provides a generalized method for assessing the inhibitory effect of Vanoxerine on cardiac ion channels expressed in a heterologous system.
Objective: To measure the concentration-dependent block of a specific cardiac ion channel (e.g., hERG) by Vanoxerine using the whole-cell patch-clamp technique.
Materials:
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HEK-293 or CHO cells stably expressing the human cardiac ion channel of interest (e.g., hERG)
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External and internal recording solutions specific for the ion channel being studied
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Vanoxerine dihydrochloride
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Patch-clamp amplifier and data acquisition system
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Borosilicate glass capillaries for pipette fabrication
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Microscope
Procedure:
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Cell Preparation:
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Culture the stably transfected cells under appropriate conditions.
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On the day of the experiment, detach the cells and plate them at a low density in a recording chamber.
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Patch-Clamp Recording:
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Fabricate patch pipettes from borosilicate glass capillaries and fill with the appropriate internal solution.
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Under microscopic guidance, form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
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Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
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Apply a specific voltage-clamp protocol to elicit the ionic current of interest.
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Record baseline currents in the absence of the drug.
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Drug Application:
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Perfuse the recording chamber with the external solution containing increasing concentrations of Vanoxerine.
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Record the steady-state current at each drug concentration.
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-
Data Analysis:
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Measure the peak current amplitude at each Vanoxerine concentration.
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Calculate the percentage of current inhibition relative to the baseline.
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Construct a concentration-response curve and fit it with the Hill equation to determine the IC50 value.
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Signaling Pathway: Multi-Ion Channel Blockade
Caption: Vanoxerine blocks multiple cardiac ion channels.
Novel Mechanism of Action: Inhibition of Cell Cycle Progression
Recent research has uncovered a novel mechanism of action for Vanoxerine as a triple inhibitor of cyclin-dependent kinases CDK2, CDK4, and CDK6. This activity is of significant interest for its potential application in oncology, particularly in the treatment of human hepatocellular carcinoma. By inhibiting these CDKs, Vanoxerine disrupts the cell cycle machinery, leading to G1 phase arrest and apoptosis in cancer cells.
Quantitative Data: Anticancer Activity
The following table presents the half-maximal inhibitory concentrations (IC50) of Vanoxerine in human hepatocellular carcinoma cell lines.
| Cell Line | IC50 (µM) |
| QGY7703 | 3.79 |
| Huh7 | 4.04 |
Experimental Protocol: Western Blot Analysis of Cell Cycle Proteins
This protocol outlines a method to assess the effect of Vanoxerine on the expression and phosphorylation status of key cell cycle regulatory proteins.
Objective: To determine the impact of Vanoxerine treatment on the levels of CDK2, CDK4, CDK6, Cyclin D, Cyclin E, and the phosphorylation of Retinoblastoma protein (Rb) in cancer cells.
Materials:
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Human hepatocellular carcinoma cells (e.g., QGY7703, Huh7)
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Cell culture medium and supplements
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Vanoxerine dihydrochloride
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein assay kit (e.g., BCA assay)
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SDS-PAGE gels and electrophoresis apparatus
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PVDF membranes and transfer apparatus
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies against CDK2, CDK4, CDK6, Cyclin D, Cyclin E, Rb, phospho-Rb (e.g., Ser807/811), and a loading control (e.g., β-actin or GAPDH)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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Imaging system
Procedure:
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Cell Treatment and Lysis:
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Culture cancer cells to a desired confluency.
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Treat the cells with various concentrations of Vanoxerine for a specified time period (e.g., 24-48 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
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Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
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Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize them to the loading control.
-
Compare the expression and phosphorylation levels of the target proteins in Vanoxerine-treated cells to untreated controls.
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Signaling Pathway: CDK-Rb-E2F Pathway Inhibition
Caption: Vanoxerine inhibits the CDK-Rb-E2F pathway.
Conclusion
Vanoxerine dihydrochloride possesses a complex and multifaceted mechanism of action. Its primary effect as a high-affinity dopamine reuptake inhibitor has been the main driver of its clinical investigation for substance use disorders. Concurrently, its potent blockade of multiple cardiac ion channels presents both therapeutic opportunities in arrhythmology and challenges related to cardiotoxicity. The recent discovery of its inhibitory action on key cell cycle regulators opens a new avenue for its potential repurposing as an anticancer agent. This technical guide provides a consolidated resource for researchers and drug development professionals, offering a detailed overview of Vanoxerine's molecular interactions, quantitative pharmacological data, and the experimental methodologies used to elucidate these mechanisms. A thorough understanding of this intricate pharmacological profile is essential for the future development and potential clinical application of Vanoxerine and its analogues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. droracle.ai [droracle.ai]
- 3. Vanoxerine National Institute on Drug Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vanoxerine [iris.unica.it]
- 5. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Quantitative Profiling of the Effects of Vanoxerine on Human Cardiac Ion Channels and its Application to Cardiac Risk - PMC [pmc.ncbi.nlm.nih.gov]
